Cas no 219783-77-4 (Paclitaxel IMpurity O)

Paclitaxel IMpurity O 化学的及び物理的性質
名前と識別子
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- Paclitaxel Impurity O
- Paclitaxel IMpurity O
-
- インチ: 1S/C49H53NO14/c1-27-33(62-45(58)39(55)38(31-18-12-8-13-19-31)50-36(54)23-22-30-16-10-7-11-17-30)25-49(59)43(63-44(57)32-20-14-9-15-21-32)41-47(6,34(53)24-35-48(41,26-60-35)64-29(3)52)42(56)40(61-28(2)51)37(27)46(49,4)5/h7-23,33-35,38-41,43,53,55,59H,24-26H2,1-6H3,(H,50,54)/b23-22+/t33-,34-,35+,38-,39+,40+,41-,43-,47+,48-,49+/m0/s1
- InChIKey: SESDEFPIFUOEIX-UFWAFWIVSA-N
- ほほえんだ: O1C[C@@]2([C@H]1C[C@@H]([C@@]1(C)C([C@@H](C3=C(C)[C@H](C[C@](C3(C)C)([C@H]([C@H]21)OC(C1C=CC=CC=1)=O)O)OC([C@@H]([C@H](C1C=CC=CC=1)NC(/C=C/C1C=CC=CC=1)=O)O)=O)OC(C)=O)=O)O)OC(C)=O
計算された属性
- せいみつぶんしりょう: 879.34660536 g/mol
- どういたいしつりょう: 879.34660536 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 14
- 重原子数: 64
- 回転可能化学結合数: 15
- 複雑さ: 1870
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 221
- ぶんしりょう: 879.9
- 疎水性パラメータ計算基準値(XlogP): 2.9
Paclitaxel IMpurity O 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A188120-100mg |
Paclitaxel Impurity O |
219783-77-4 | 100mg |
$ 4500.00 | 2023-09-09 | ||
LKT Labs | P004094-25 mg |
N-Cinnamoyl-N-debenzoyl Paclitaxel |
219783-77-4 | ≥95% | 25mg |
$2,452.90 | 2023-07-10 | |
LKT Labs | P004094-10 mg |
N-Cinnamoyl-N-debenzoyl Paclitaxel |
219783-77-4 | ≥95% | 10mg |
$1,499.10 | 2023-07-10 | |
Biosynth | IP145574-10 mg |
Paclitaxel impurity O |
219783-77-4 | 10mg |
$2,541.00 | 2023-01-04 | ||
TRC | A188120-25mg |
Paclitaxel Impurity O |
219783-77-4 | 25mg |
$ 873.00 | 2023-04-19 | ||
LKT Labs | P004094-1mg |
N-Cinnamoyl-N-debenzoyl Paclitaxel |
219783-77-4 | ≥95% | 1mg |
$357.70 | 2024-05-21 | |
LKT Labs | P004094-25mg |
N-Cinnamoyl-N-debenzoyl Paclitaxel |
219783-77-4 | ≥95% | 25mg |
$2575.50 | 2024-05-21 | |
LKT Labs | P004094-1 mg |
N-Cinnamoyl-N-debenzoyl Paclitaxel |
219783-77-4 | ≥95% | 1mg |
$340.70 | 2023-07-10 | |
LKT Labs | P004094-5 mg |
N-Cinnamoyl-N-debenzoyl Paclitaxel |
219783-77-4 | ≥95% | 5mg |
$885.70 | 2023-07-10 | |
TRC | A188120-5mg |
Paclitaxel Impurity O |
219783-77-4 | 5mg |
$ 190.00 | 2023-04-19 |
Paclitaxel IMpurity O 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
Paclitaxel IMpurity Oに関する追加情報
Recent Advances in the Study of Paclitaxel Impurity O (219783-77-4): Implications for Quality Control and Drug Development
Paclitaxel, a widely used chemotherapeutic agent, is known for its efficacy in treating various cancers, including ovarian, breast, and lung cancers. However, the presence of impurities such as Paclitaxel Impurity O (CAS: 219783-77-4) can significantly impact the drug's safety and efficacy. Recent studies have focused on characterizing this impurity, understanding its formation pathways, and developing robust analytical methods for its detection and quantification. This research brief consolidates the latest findings related to Paclitaxel Impurity O, highlighting its significance in pharmaceutical quality control and drug development processes.
The chemical structure of Paclitaxel Impurity O (219783-77-4) has been elucidated through advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). Researchers have identified that this impurity is a degradation product formed under specific storage conditions, particularly in the presence of light and heat. Understanding these degradation pathways is critical for optimizing storage conditions and ensuring the stability of Paclitaxel formulations. Recent studies have also explored the kinetic parameters of Impurity O formation, providing valuable data for predicting its occurrence in pharmaceutical products.
Analytical methodologies for detecting and quantifying Paclitaxel Impurity O have seen significant advancements. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric detection remains the gold standard. However, recent publications have introduced novel ultra-high-performance liquid chromatography (UHPLC) methods that offer superior resolution and shorter analysis times. These methods are particularly valuable for quality control laboratories that require high-throughput screening of Paclitaxel batches. Additionally, researchers have developed stability-indicating assays that can differentiate between Paclitaxel and its impurities, including Impurity O, under stressed conditions.
The toxicological profile of Paclitaxel Impurity O has been a subject of recent investigation. While the impurity is present in trace amounts, its potential biological effects cannot be overlooked. In vitro studies using human cell lines have demonstrated that Impurity O exhibits cytotoxic effects at higher concentrations, albeit less potent than Paclitaxel itself. These findings underscore the importance of controlling Impurity O levels within acceptable limits as defined by regulatory authorities such as the FDA and EMA. Recent guidelines have emphasized the need for comprehensive impurity profiling during drug development, with specific attention to degradation products like Impurity O.
From a regulatory perspective, the control of Paclitaxel Impurity O has become increasingly stringent. The International Council for Harmonisation (ICH) guidelines Q3A and Q3B provide frameworks for impurity identification and qualification. Recent updates to these guidelines have placed greater emphasis on genotoxic impurities, prompting researchers to investigate whether Impurity O falls into this category. Preliminary studies suggest that Impurity O does not exhibit genotoxic potential, but further investigations are warranted to confirm these findings conclusively.
In conclusion, the study of Paclitaxel Impurity O (219783-77-4) remains an active area of research with significant implications for pharmaceutical quality control. The development of advanced analytical methods, coupled with a deeper understanding of its formation pathways and toxicological effects, has enhanced our ability to monitor and control this impurity. As Paclitaxel continues to be a cornerstone in cancer therapy, maintaining its purity profile through rigorous quality control measures will remain paramount. Future research directions may include the development of more stable Paclitaxel formulations that minimize impurity formation and the exploration of novel purification techniques to remove existing impurities more effectively.
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